N-(o-(3,3-Dimethyl-1-triazeno)benzoyl)alanine
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Overview
Description
BRN 5067919 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of BRN 5067919 involves several steps, including specific reaction conditions and reagents. The industrial production methods are optimized to ensure high yield and purity of the compound. Common synthetic routes include the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
BRN 5067919 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5067919 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specific materials and chemicals.
Mechanism of Action
The mechanism of action of BRN 5067919 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the application and the biological system being studied.
Comparison with Similar Compounds
BRN 5067919 is compared with other similar compounds to highlight its unique properties. Similar compounds include those with similar molecular structures and reactivity. The comparison helps to understand the advantages and limitations of BRN 5067919 in various applications.
Properties
CAS No. |
89331-41-9 |
---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(2S)-2-[[2-(dimethylaminodiazenyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N4O3/c1-8(12(18)19)13-11(17)9-6-4-5-7-10(9)14-15-16(2)3/h4-8H,1-3H3,(H,13,17)(H,18,19)/t8-/m0/s1 |
InChI Key |
WTFNGERXUYKJMV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1N=NN(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1N=NN(C)C |
Origin of Product |
United States |
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